4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium typically involves a multi-step process. One common method includes the reaction of 4-(hydroxystyryl)-1-methylpyridinium with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium can undergo various chemical reactions, including:
Polymerization: The acryloyloxy group can participate in free radical polymerization, forming polymers with unique properties.
Substitution Reactions: The pyridinium ring can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving groups attached to the ring.
Photochemical Reactions: The styryl group can undergo photoisomerization, changing its configuration upon exposure to light.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are often employed.
Photochemical Reactions: UV light sources are used to induce isomerization.
Major Products
Substitution Reactions: Various substituted pyridinium salts.
Photochemical Reactions: Cis and trans isomers of the styryl group.
Scientific Research Applications
4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium has several scientific research applications:
Materials Science: Used in the development of liquid crystalline elastomers and other advanced materials due to its ability to undergo photomechanical effects.
Photochemistry: Employed in studies involving photoisomerization and photopolymerization.
Biological Markers: Similar compounds are used as fluorescent markers in biological research.
Mechanism of Action
The mechanism of action of 4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium involves its ability to undergo photoisomerization and polymerization. The acryloyloxy group can form cross-linked networks upon polymerization, while the styryl group can change its configuration upon exposure to light, leading to changes in the material’s properties. These effects are mediated through interactions with light and free radicals, which initiate the polymerization process.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide: Known for its use as a fluorescent dye and in photochemical studies.
4-(4-(N,N-Dimethylamino)styryl)-1-methylpyridinium 4-methylbenzenesulfonate: Used in nonlinear optical applications.
Uniqueness
4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium is unique due to its dual functionality, combining the photochemical properties of the styryl group with the polymerizable acryloyloxy group. This makes it particularly valuable in the development of advanced materials with tunable properties.
Properties
Molecular Formula |
C17H16NO2+ |
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Molecular Weight |
266.31 g/mol |
IUPAC Name |
[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C17H16NO2/c1-3-17(19)20-16-8-6-14(7-9-16)4-5-15-10-12-18(2)13-11-15/h3-13H,1H2,2H3/q+1/b5-4+ |
InChI Key |
WXPMUYJTRFRBCY-SNAWJCMRSA-N |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC(=O)C=C |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC(=O)C=C |
Origin of Product |
United States |
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